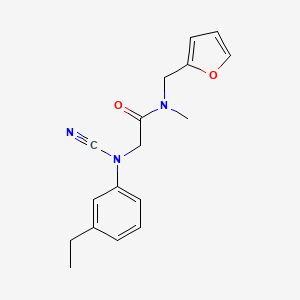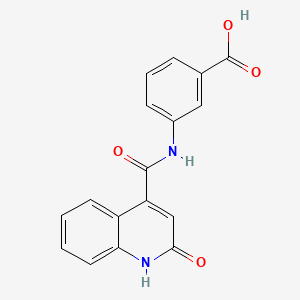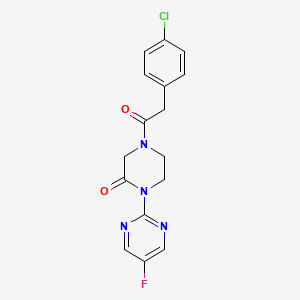
2,5-dichloro-N-(thiazol-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-dichloro-N-(thiazol-2-yl)thiophene-3-carboxamide” is a compound that contains a thiazole moiety . Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . It is an important scaffold in the world of chemistry due to its aromatic ring properties . Molecules containing a thiazole ring can behave unpredictably when entering physiological systems .
Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide, have been studied for their potential as antimicrobial agents. The thiazole ring is a common motif in many biologically active compounds, and modifications to this core structure can lead to significant antimicrobial properties . The presence of the dichloro-thiophene moiety may enhance these properties, making it a candidate for developing new antimicrobial drugs.
Antifungal Applications
The compound has shown promise in antifungal applications. Researchers have synthesized a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles and screened them for their antifungal activities . These studies suggest that the compound could be used in the development of new antifungal agents, particularly against strains resistant to existing medications.
Anti-Inflammatory Properties
Thiazole derivatives are known to exhibit anti-inflammatory activities. The specific structure of 2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide may contribute to its potential as an anti-inflammatory agent. This application is particularly relevant in the development of treatments for chronic inflammatory diseases .
Antitumor and Cytotoxic Drug Development
The thiazole ring is present in several antitumor and cytotoxic drugs. The unique structure of this compound, with its dichloro-thiophene and thiazole components, could be explored for its antitumor properties. Research into similar compounds has shown that they can act as effective cytotoxic agents, which could lead to new cancer therapies .
Analgesic Effects
Compounds with a thiazole core have been associated with significant analgesic activities. The 2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide could be investigated for its potential to relieve pain, which would be beneficial in the management of acute and chronic pain conditions .
Neuroprotective Applications
Thiazole derivatives have been found to have neuroprotective effects. Given the structural complexity of 2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide, it could be a candidate for the development of neuroprotective drugs, which could be crucial in treating neurodegenerative diseases .
Future Directions
Thiazoles have been the subject of extensive research due to their wide range of applications in the field of drug design and discovery . Future research could focus on the synthesis, characterization, and biological activity studies of “2,5-dichloro-N-(thiazol-2-yl)thiophene-3-carboxamide” and its derivatives. Further studies could also explore its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals.
Mechanism of Action
Target of Action
The compound 2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide belongs to the group of thiazole derivatives . Thiazoles are known to interact with a variety of biological targets, including enzymes, receptors, and transporters . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its target. Some thiazole derivatives act as inhibitors, blocking the activity of their target, while others may act as agonists or antagonists, modulating the activity of their target
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary depending on its mode of action and the specific biochemical pathways it affects. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . .
properties
IUPAC Name |
2,5-dichloro-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2OS2/c9-5-3-4(6(10)15-5)7(13)12-8-11-1-2-14-8/h1-3H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKDYYOEFPGHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2994488.png)
![5-(benzo[d]thiazol-2-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2994489.png)
![N-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-N-[(1-methoxycyclohexyl)methyl]prop-2-enamide](/img/structure/B2994490.png)
![(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide](/img/structure/B2994491.png)
![7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2994492.png)

![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(3-methy lbutyl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)
![N-(4-ethylphenyl)-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2994497.png)
![3-methyl-N-{6-[4-(piperidin-1-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}butanamide](/img/structure/B2994500.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate](/img/structure/B2994501.png)